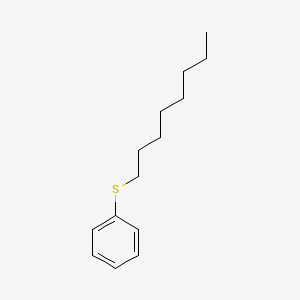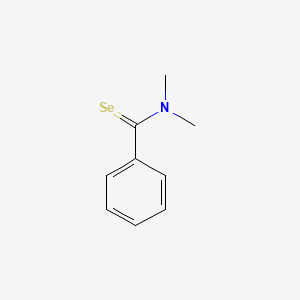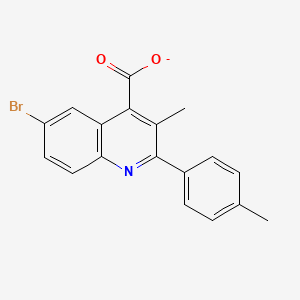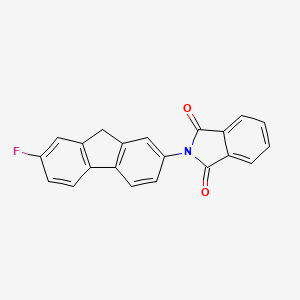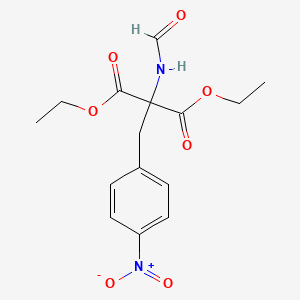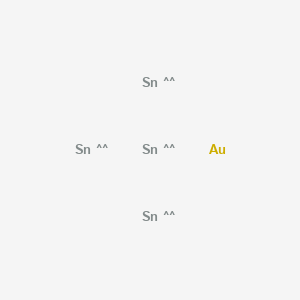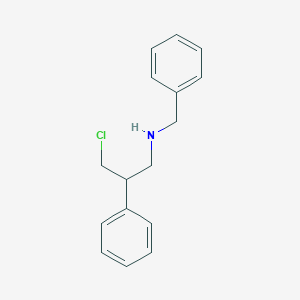
n-Benzyl-3-chloro-2-phenylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Benzyl-3-chloro-2-phenylpropan-1-amine is an organic compound with the molecular formula C16H18ClN It is a derivative of phenylpropanamine, featuring a benzyl group, a chlorine atom, and a phenyl group attached to the propanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-3-chloro-2-phenylpropan-1-amine typically involves the reaction of benzyl chloride with 3-chloro-2-phenylpropan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
n-Benzyl-3-chloro-2-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amines or alcohols.
Applications De Recherche Scientifique
n-Benzyl-3-chloro-2-phenylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-Benzyl-3-chloro-2-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Benzyl-2-chloro-2-phenylpropan-1-amine
- n-Benzyl-3-chloro-2-phenylpropanamide
- n-Benzyl-3-chloro-2-phenylpropanol
Uniqueness
n-Benzyl-3-chloro-2-phenylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and phenyl groups, along with the chlorine atom, allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
6309-91-7 |
|---|---|
Formule moléculaire |
C16H18ClN |
Poids moléculaire |
259.77 g/mol |
Nom IUPAC |
N-benzyl-3-chloro-2-phenylpropan-1-amine |
InChI |
InChI=1S/C16H18ClN/c17-11-16(15-9-5-2-6-10-15)13-18-12-14-7-3-1-4-8-14/h1-10,16,18H,11-13H2 |
Clé InChI |
KGMNCQZOWFZURG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCC(CCl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



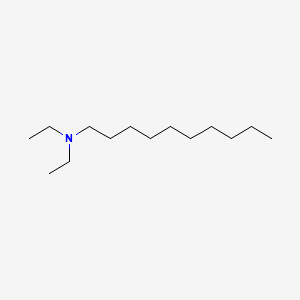

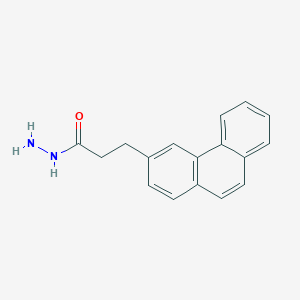
![1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one](/img/structure/B14726831.png)
